molecular formula C9H11ClO2 B1279993 1-(2-Chloroethoxy)-3-methoxybenzene CAS No. 102877-31-6

1-(2-Chloroethoxy)-3-methoxybenzene

Cat. No. B1279993
M. Wt: 186.63 g/mol
InChI Key: MZITZAORZBGNDH-UHFFFAOYSA-N
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Description

The compound 1-(2-Chloroethoxy)-3-methoxybenzene is a chloro- and methoxy-substituted benzene derivative. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of similar chloro- and methoxy-substituted benzene derivatives, which can be used to infer some aspects of the synthesis, molecular structure, chemical reactions, and physical and chemical properties of 1-(2-Chloroethoxy)-3-methoxybenzene.

Synthesis Analysis

The synthesis of chloro- and methoxy-substituted benzene derivatives can involve various methods, including catalytic processes and reactions with peroxides. For example, iodobenzene-catalyzed cyclization is used to synthesize 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides from 2-aryl-N-methoxyethanesulfonamides with m-chloroperoxybenzoic acid, yielding moderate to good yields . This suggests that catalytic methods could potentially be applied to the synthesis of 1-(2-Chloroethoxy)-3-methoxybenzene, using appropriate starting materials and catalysts.

Molecular Structure Analysis

The molecular structure of chloro- and methoxy-substituted benzene derivatives is characterized by the orientation of the substituents on the benzene ring. For instance, in the case of 1,2-dimethoxybenzene, the methoxy groups are trans and twisted out of the plane . This information can be extrapolated to suggest that in 1-(2-Chloroethoxy)-3-methoxybenzene, the methoxy group may also exhibit a twisted conformation relative to the benzene ring plane.

Chemical Reactions Analysis

Chloro- and methoxy-substituted benzene derivatives can participate in various chemical reactions. The formation of cation radicals, as seen in the oxidation of 2-chloro-1,4-dimethoxybenzene by lignin peroxidase, indicates that such compounds can undergo redox reactions . Additionally, the reactivity of chloro-methoxy-carbene formed from diazirine suggests that 1-(2-Chloroethoxy)-3-methoxybenzene could also be reactive towards electron-poor alkenes and alcohols .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro- and methoxy-substituted benzene derivatives can be influenced by their molecular structure. For example, the orientation of methoxy groups affects the crystal packing and can participate in conjugation with the aromatic system . The photoluminescent properties of certain methoxy-substituted benzene derivatives, as seen in 1,4-bis-(α-cyano-4-methoxystyryl)benzenes, suggest that 1-(2-Chloroethoxy)-3-methoxybenzene may also exhibit interesting optical properties .

Scientific Research Applications

Synthesis and Characterization of Phenolic Derivatives 1-(2-Chloroethoxy)-3-methoxybenzene serves as a precursor in the synthesis of various phenolic derivatives through electrophilic substitution reactions. For instance, its utility in the transformation of trioxybenzenes to dicarbobenzenes via reductive electrophilic substitution highlights its role in creating complex phenolic structures, which are critical in various chemical syntheses and applications (Azzena, Melloni, & Pisano, 1993).

Structural Studies of Aromatic Ethers Research into the structural characteristics of aromatic ethers, including those similar to 1-(2-Chloroethoxy)-3-methoxybenzene, provides insights into their molecular configurations and intermolecular interactions. Studies on substituted methoxybenzene derivatives shed light on the impact of methoxy groups on molecular structure, offering a foundation for understanding the reactivity and properties of related compounds (Fun et al., 1997).

Extraction and Selectivity in Metal Recovery The structural and electronic attributes of aromatic ethers like 1-(2-Chloroethoxy)-3-methoxybenzene influence their efficacy in the selective extraction of metals from various media. Research into these compounds' extractive capabilities for precious metals, such as gold from acidic chloride solutions, underscores their potential in refining and metal recovery processes (Oshima et al., 2019).

Electrochemical Applications and Environmental Considerations Electrochemical studies on compounds structurally related to 1-(2-Chloroethoxy)-3-methoxybenzene, such as those involving the reduction of methoxychlor, reveal insights into their behavior in electrochemical environments. These studies are pertinent to understanding the degradation pathways of environmental pollutants and developing strategies for their mitigation (McGuire & Peters, 2016).

Safety And Hazards

“1-(2-Chloroethoxy)-3-methoxybenzene” is considered hazardous. It is combustible and causes skin irritation and serious eye damage . It is fatal if swallowed, in contact with skin, or inhaled .

properties

IUPAC Name

1-(2-chloroethoxy)-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-11-8-3-2-4-9(7-8)12-6-5-10/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZITZAORZBGNDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30486090
Record name 1-(2-CHLOROETHOXY)-3-METHOXYBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30486090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloroethoxy)-3-methoxybenzene

CAS RN

102877-31-6
Record name 1-(2-CHLOROETHOXY)-3-METHOXYBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30486090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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